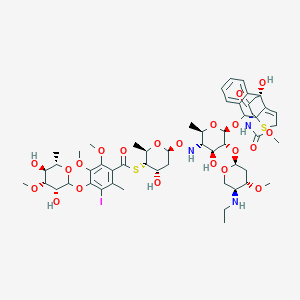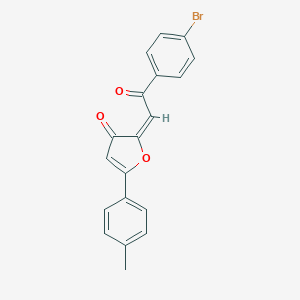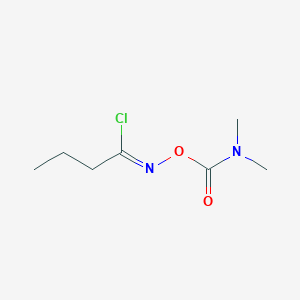
(Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide, also known as DPTH, is a chemical compound that has gained significant attention in the field of medicinal chemistry. DPTH is a hydrazide derivative that has been found to possess potent biological activity, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of (Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide involves the inhibition of tubulin polymerization, which is essential for cell division. (Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide binds to the colchicine binding site on tubulin, preventing the formation of microtubules and disrupting the normal cell division process. This disruption leads to the activation of apoptosis in cancer cells, ultimately leading to their death.
Biochemical and physiological effects:
(Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide has been found to have several biochemical and physiological effects. Studies have shown that (Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. (Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide has also been found to inhibit the expression of several proteins involved in cell cycle regulation, including cyclin D1 and cyclin E. These effects contribute to the antiproliferative activity of (Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using (Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide in lab experiments is its potency. (Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide has been found to have potent antiproliferative activity against cancer cells, making it a useful tool for studying the mechanisms of cancer cell growth and division. However, one limitation of using (Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide in lab experiments is its toxicity. (Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide has been found to be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of (Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide. One direction is the development of (Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide analogs with improved potency and selectivity. Another direction is the study of the pharmacokinetics and pharmacodynamics of (Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide in vivo. This will help to determine the optimal dosing and administration regimen for (Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide in clinical settings. Additionally, the study of the combination of (Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide with other anticancer agents may lead to the development of more effective cancer therapies.
Méthodes De Synthèse
The synthesis of (Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide involves the reaction of 2-thienylmethylenehydrazine with diphenylphosphinic chloride in the presence of a base. The resulting product is then treated with acetic acid to obtain (Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide. The synthesis of (Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide is relatively simple and can be carried out using standard laboratory equipment.
Applications De Recherche Scientifique
(Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide has been extensively studied for its potential use as an anticancer agent. Studies have shown that (Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. (Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide has also been found to induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a crucial role in preventing the growth and spread of cancer.
Propriétés
Numéro CAS |
135689-14-4 |
|---|---|
Nom du produit |
(Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide |
Formule moléculaire |
C19H17N2O2PS |
Poids moléculaire |
368.4 g/mol |
Nom IUPAC |
2-diphenylphosphoryl-N-[(E)-thiophen-2-ylmethylideneamino]acetamide |
InChI |
InChI=1S/C19H17N2O2PS/c22-19(21-20-14-18-12-7-13-25-18)15-24(23,16-8-3-1-4-9-16)17-10-5-2-6-11-17/h1-14H,15H2,(H,21,22)/b20-14+ |
Clé InChI |
LQEYCJXUZMEVBL-XSFVSMFZSA-N |
SMILES isomérique |
C1=CC=C(C=C1)P(=O)(CC(=O)N/N=C/C2=CC=CS2)C3=CC=CC=C3 |
SMILES |
C1=CC=C(C=C1)P(=O)(CC(=O)NN=CC2=CC=CS2)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)P(=O)(CC(=O)NN=CC2=CC=CS2)C3=CC=CC=C3 |
Synonymes |
(Diphenylphosphinyl)acetic acid (2-thienylmethylene)hydrazide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(butyrylamino)phenyl]-4-ethylbenzamide](/img/structure/B236324.png)
![N-{3-[(2,2-dimethylpropanoyl)amino]phenyl}thiophene-2-carboxamide](/img/structure/B236331.png)
![N-{3-[(3-fluorobenzoyl)amino]phenyl}-2-furamide](/img/structure/B236333.png)
![5-Acetamido-2-[2-[5-acetamido-2-[[5-acetamido-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxan-2-yl]oxymethyl]-6-[3,5-dihydroxy-2-(hydroxymethyl)-6-[1,2,5-trihydroxy-6-oxo-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyhexan-3-yl]oxyoxan-4-yl]oxy-3-hydroxyoxan-4-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid](/img/structure/B236335.png)
![2-(2,4-dichlorophenoxy)-N-{4-[(phenylacetyl)amino]phenyl}acetamide](/img/structure/B236337.png)

![N-[4-(isobutyrylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236348.png)



![N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B236366.png)

![N-{3-chloro-4-[4-(3-methylbutanoyl)-1-piperazinyl]phenyl}propanamide](/img/structure/B236371.png)
